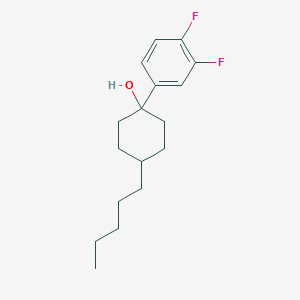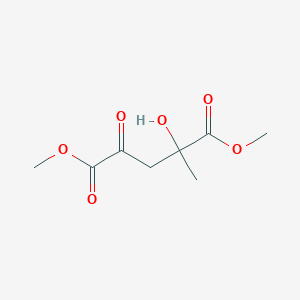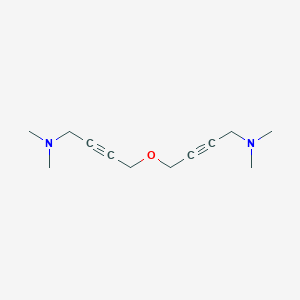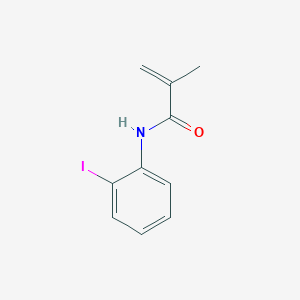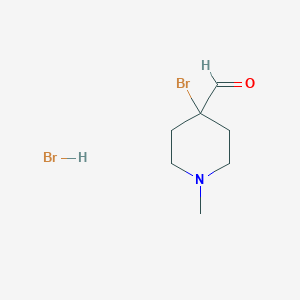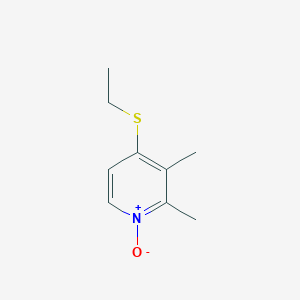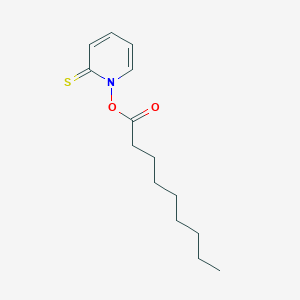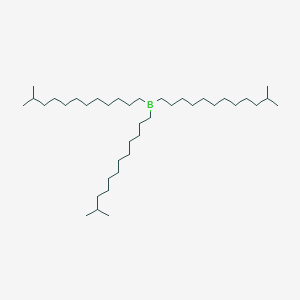
Tris(11-methyldodecyl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(11-methyldodecyl)borane is an organoboron compound characterized by the presence of three 11-methyldodecyl groups attached to a central boron atom. This compound belongs to the broader class of boranes, which are known for their unique chemical properties and applications in various fields such as organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tris(11-methyldodecyl)borane typically involves the reaction of boron trihalides with 11-methyldodecyl lithium or Grignard reagents. The general reaction can be represented as follows:
BCl3+3RLi→B(R)3+3LiCl
where R represents the 11-methyldodecyl group. The reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of the boron trihalide. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(11-methyldodecyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The 11-methyldodecyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used to substitute the 11-methyldodecyl groups.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Reduced organic compounds.
Substitution: Halogenated boranes or other substituted boranes.
Applications De Recherche Scientifique
Tris(11-methyldodecyl)borane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of tris(11-methyldodecyl)borane involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it a valuable catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with electron-rich species, facilitating their transformation into desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and used in similar applications.
Tris(dimethylamino)borane: Another organoboron compound with different substituents, used in organic synthesis and catalysis.
Uniqueness
Tris(11-methyldodecyl)borane is unique due to the presence of long alkyl chains, which impart distinct solubility and reactivity properties compared to other boranes. This makes it particularly useful in applications requiring hydrophobic interactions or specific steric effects.
Propriétés
Numéro CAS |
106787-52-4 |
|---|---|
Formule moléculaire |
C39H81B |
Poids moléculaire |
560.9 g/mol |
Nom IUPAC |
tris(11-methyldodecyl)borane |
InChI |
InChI=1S/C39H81B/c1-37(2)31-25-19-13-7-10-16-22-28-34-40(35-29-23-17-11-8-14-20-26-32-38(3)4)36-30-24-18-12-9-15-21-27-33-39(5)6/h37-39H,7-36H2,1-6H3 |
Clé InChI |
CFPUMRFPWVCWAZ-UHFFFAOYSA-N |
SMILES canonique |
B(CCCCCCCCCCC(C)C)(CCCCCCCCCCC(C)C)CCCCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


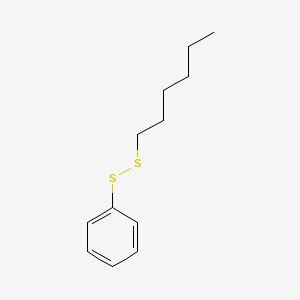

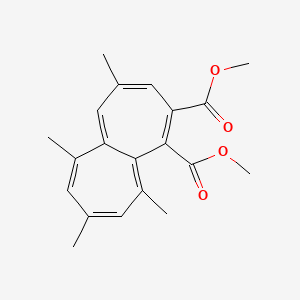
![3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid](/img/structure/B14316787.png)
